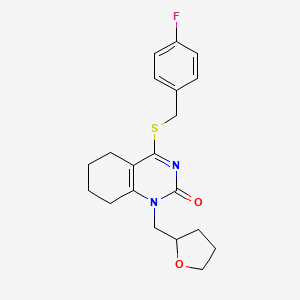![molecular formula C12H16ClN3O B2677787 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride CAS No. 1185124-33-7](/img/structure/B2677787.png)
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazoles are a class of heterocyclic compounds that consist of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of N-acyl hydrazones . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Oxadiazoles can participate in various chemical reactions due to their unique structure. For example, they can act as ligands in the formation of iridium complexes, which have been shown to have significant performance differences .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, some 1,3,4-oxadiazoles have been found to have favorable charge transport properties .Wissenschaftliche Forschungsanwendungen
Optical and Material Science Applications
Blue Light-Emitting Polymers : A study described the synthesis and characterization of novel polyamide and poly(amide-imide)s incorporating 1,3,4-oxadiazole rings, which exhibit blue fluorescence with high quantum yield. These polymers show significant promise for applications in optical devices and materials science due to their excellent thermal stability and optical properties (Hamciuc, 2015).
Chemical Synthesis and Structure Analysis
Insecticidal Activity and SAR Analysis : The synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings was explored, demonstrating good insecticidal activities against certain pests, offering insights into structure-activity relationships and potential agricultural applications (Qi, 2014).
Biological Applications
Serotonergic Agonists and Ingestive Behavior : Research into serotonergic systems using 1,3,4-oxadiazole derivatives explored the regulation of ingestive behavior in mice, indicating the relevance of these compounds in neuropharmacological studies (Hewitt, 2002).
Antiepileptic Activity of Limonene and Citral-Based Derivatives : The development of semicarbazone derivatives containing 1,3,4-oxadiazole rings for antiepileptic activity demonstrates the therapeutic potential of these compounds in medicine (Rajak, 2013).
Antimicrobial and Antitumor Potential
Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating 1,3,4-oxadiazole structures, have been synthesized and shown to exhibit significant antimicrobial and cytotoxic activities, highlighting their potential in drug development and antimicrobial therapy (Noolvi, 2014).
Fluorescence and High-Pressure Behavior
Fluorescence Properties and High-Pressure Behavior : Studies on the synthesis and spectral-luminescent properties of 1,3,4-oxadiazoles reveal their potential in the development of new luminescent materials. Additionally, the high-pressure behavior of organic crystals based on 1,3,4-oxadiazoles has been explored, providing insights into their structural stability and applications in high-pressure photonics (Mikhailov, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-8-13-9-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFCBSHASJNXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)

![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)


![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)
![1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2677721.png)

